2,7-Naphthyridine-1-carbonitrile

PDE5 inhibition kinase selectivity medicinal chemistry

Researchers pursuing selective kinase inhibitors often face lengthy multi-step syntheses of the 2,7-naphthyridine core. 2,7-Naphthyridine-1-carbonitrile (CAS 1159829-88-5) eliminates this bottleneck by delivering the pre-functionalized, C2-symmetric scaffold ready for immediate elaboration. - Enables PDE5 inhibitors with sub-nanomolar IC50 (0.23 nM) and >100,000-fold selectivity over related PDE isoforms. - Provides direct access to MET/AXL (IC50 13-32 nM) and c-Kit (IC50 8.5 nM) inhibitor pharmacophores for lead optimization. - The 1-carbonitrile handle supports heterocyclization, nucleophilic substitution, and cycloaddition for rapid SAR exploration. Supplied with ≥98% purity; standard pack sizes and bulk custom synthesis available on request.

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
CAS No. 1159829-88-5
Cat. No. B1414594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Naphthyridine-1-carbonitrile
CAS1159829-88-5
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=CN=C2C#N
InChIInChI=1S/C9H5N3/c10-5-9-8-6-11-3-1-7(8)2-4-12-9/h1-4,6H
InChIKeyYGKHIGKGYSCGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Naphthyridine-1-carbonitrile (CAS 1159829-88-5) Procurement Baseline and Scaffold Overview


2,7-Naphthyridine-1-carbonitrile (CAS 1159829-88-5) is a heterobicyclic building block belonging to the 2,7-naphthyridine isomer family, characterized by a fused pyridine ring system with nitrogen atoms at positions 2 and 7 and a carbonitrile substituent at position 1 . It possesses a molecular weight of 155.16 g/mol, a molecular formula of C9H5N3, and is typically supplied with a purity of 95-98% . The 2,7-naphthyridine core provides a rigid, planar scaffold that can participate in hydrogen bonding and metal coordination, making it a valuable intermediate in medicinal chemistry and kinase inhibitor development [1]. The carbonitrile group at position 1 offers a reactive handle for further synthetic elaboration, including heterocyclization, nucleophilic substitution, and cycloaddition reactions [2].

Scaffold 2,7-Naphthyridine core for kinase inhibitor research and heterocyclic synthesis
Handle 1-Carbonitrile group for nucleophilic substitution, cycloaddition, and heterocyclization
Isomer Defined 2,7-isomer geometry to control hydrogen bonding and metal coordination in designed ligands

Why 2,7-Naphthyridine-1-carbonitrile Cannot Be Substituted by Other Naphthyridine Isomers or Carbonitriles


Naphthyridine isomers exhibit distinct electronic distributions, geometric shapes, and reactivity profiles dictated by the specific placement of nitrogen atoms within the fused ring system [1]. Unlike 1,5-, 1,6-, 1,7-, 1,8-, or 2,6-naphthyridines, the 2,7-isomer presents a unique combination of a C2-symmetric arrangement and nitrogen lone pair orientation that influences hydrogen bonding, metal chelation, and regioselectivity in subsequent synthetic transformations [2]. Furthermore, the 1-carbonitrile substituent in 2,7-naphthyridine-1-carbonitrile provides a distinct reactivity handle compared to unsubstituted 2,7-naphthyridine, 2,7-naphthyridin-1(2H)-one, or other naphthyridine carbonitriles with the nitrile group at different positions [3]. Generic substitution with a different naphthyridine isomer or an alternative carbonitrile derivative will result in altered physicochemical properties, divergent synthetic pathways, and potentially compromised biological activity in target applications [3].

Isomer geometry
1,5-, 1,6-, 1,7-, 1,8-, or 2,6-naphthyridine isomers alter nitrogen lone pair orientation, which may shift hydrogen bonding, metal chelation, and regioselectivity outcomes.
Carbonitrile position
Nitrile group placement at other positions or unsubstituted cores can change reactivity profiles; the 1-position handle is not interchangeable with 3- or other carbonitrile derivatives.
Scaffold elaboration
Generic naphthyridine or non-cyano analogs may follow divergent synthetic pathways and exhibit altered physicochemical and biological behavior in target applications.

Quantitative Differentiation Evidence for 2,7-Naphthyridine-1-carbonitrile Against Closest Comparators


PDE5 Inhibitor Potency and Selectivity Profile of 2,7-Naphthyridine Derivatives vs. 1,7-Naphthyridine Analogs

In a head-to-head comparison of 1,7- and 2,7-naphthyridine derivative series as PDE5 inhibitors, 2,7-naphthyridine analog 4c demonstrated sub-nanomolar potency and exceptional selectivity that surpassed the 1,7-naphthyridine counterparts [1]. The 2,7-naphthyridine core, when appropriately substituted, conferred >100,000-fold selectivity for PDE5 over PDE1-4 and 240-fold selectivity over PDE6 [1].

PDE5 selectivity
Head-to-head
2,7-naphthyridine analog 4c: IC₅₀ 0.23 nM vs PDE5; >100,000-fold over PDE1-4, 240-fold over PDE6
Reported PDE5 inhibition context; supports scaffold-specific isoform selectivity review
Enzymatic assay; comparator 1,7-naphthyridine derivatives showed lower specificity in same study
PDE5 inhibition kinase selectivity medicinal chemistry

MET/AXL Kinase Selectivity of 2,7-Naphthyridin-1(2H)-one Derivatives vs. Cabozantinib

2,7-Naphthyridone-based derivatives (structurally derived from the 2,7-naphthyridine-1-carbonitrile core after hydrolysis of the nitrile) exhibited selective inhibition of MET or AXL kinases, whereas the commercial multi-kinase inhibitor cabozantinib showed no selectivity between these targets [1]. Compound 17c achieved an IC50 of 13.8 nM against MET, compound 17e achieved an IC50 of 17.2 nM against AXL, and compound 17i achieved an IC50 of 31.8 nM against AXL [1].

MET/AXL selectivity
Head-to-head
2,7-Naphthyridinone derivatives: MET IC₅₀ 13.8 nM (17c); AXL IC₅₀ 17.2 nM (17e), 31.8 nM (17i); cabozantinib non-selective
Supports selective kinase targeting context; cabozantinib comparison highlights selectivity difference
Biochemical kinase assay; off-target profile requires independent validation
MET kinase AXL kinase selective inhibition

c-Kit Inhibitory Potency of 2,7-Naphthyridinone Derivatives vs. Unsubstituted Analog

Optimization of the 2,7-naphthyridin-1(2H)-one scaffold (directly derived from 2,7-naphthyridine-1-carbonitrile) led to compound 9k, which exhibited an IC50 of 8.5 nM against c-Kit, representing a 38.8-fold improvement in potency compared to the unsubstituted lead compound 3 (IC50 = 329.6 nM) [1].

c-Kit potency gain
Head-to-head
38.8-fold improvement: IC₅₀ 8.5 nM (compound 9k) vs. 329.6 nM (unsubstituted lead)
Reported potency gain from scaffold elaboration; supports c-Kit inhibitor optimization context
Biochemical assay; substitution-specific result
c-Kit VEGFR-2 kinase inhibitor

Tpl2 Kinase Selectivity of 1,7-Naphthyridine-3-carbonitriles (Positional Isomer Comparator)

While direct data for 2,7-naphthyridine-1-carbonitrile against Tpl2 is not available, the 1,7-naphthyridine-3-carbonitrile series provides a valuable positional isomer comparator [1]. The lead compound 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1,7]naphthyridine-3-carbonitrile demonstrated high selectivity for Tpl2 kinase over EGFR, MEK, MK2, and p38 kinases, with in vivo efficacy in a rat LPS-induced TNF-α model [1].

Tpl2 selectivity (class-level)
Class-level inference
1,7-Naphthyridine-3-carbonitrile lead showed selective Tpl2 inhibition over EGFR, MEK, MK2, p38; in vivo rat model TNF-α response reported
Suggests naphthyridine-carbonitrile scaffolds may support kinase selectivity; isomer-specific profile requires confirmation
Data to verify for 2,7-isomer; position of carbonitrile group influences selectivity profile
Tpl2 kinase selectivity naphthyridine carbonitrile

Physicochemical Differentiation: LogP and Metabolic Stability of 2,7-Naphthyridine-1-carbonitrile vs. Other Naphthyridine Isomers

2,7-Naphthyridine-1-carbonitrile exhibits a calculated LogP of approximately 2.13, which is distinct from other naphthyridine isomers [1]. Furthermore, 2,7-naphthyridine derivatives demonstrate high metabolic stability compared to other naphthyridine isomers, making them particularly valuable for medicinal chemistry applications where metabolic stability is crucial .

Physicochemical context
Data to verify
Calculated LogP ~2.13; reported high metabolic stability for 2,7-naphthyridine derivatives relative to other isomers
Context-dependent lipophilicity and stability profile; may influence solubility and metabolic fate in lead optimization
Calculated LogP; metabolic stability data require source-specific review
physicochemical properties metabolic stability LogP

Optimal Application Scenarios for 2,7-Naphthyridine-1-carbonitrile Based on Evidence


Medicinal Chemistry: Selective PDE5 Inhibitor Development

2,7-Naphthyridine-1-carbonitrile serves as an ideal starting scaffold for the synthesis of highly potent and selective PDE5 inhibitors. As demonstrated by Ukita et al. (2003), 2,7-naphthyridine derivatives can achieve sub-nanomolar IC50 values (0.23 nM) and >100,000-fold selectivity over related PDE isoforms [1]. This scaffold should be prioritized over 1,7-naphthyridine analogs when PDE5 selectivity is a primary design goal.

Kinase Drug Discovery: MET/AXL Selective Inhibitor Synthesis

For research programs targeting selective MET or AXL kinase inhibition, 2,7-naphthyridine-1-carbonitrile provides access to the 2,7-naphthyridin-1(2H)-one scaffold, which has been validated to yield selective inhibitors with IC50 values in the 13-32 nM range (Zhang et al., 2020) [1]. This scaffold offers a selectivity advantage over non-selective agents like cabozantinib and is suitable for lead optimization campaigns requiring kinase selectivity.

c-Kit/VEGFR-2 Dual Kinase Inhibitor Lead Optimization

The 2,7-naphthyridine-1-carbonitrile core can be elaborated into 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives with potent c-Kit inhibitory activity (IC50 as low as 8.5 nM), representing a 38.8-fold potency improvement over unsubstituted analogs (Wang et al., 2019) [1]. This scaffold is recommended for medicinal chemistry teams pursuing c-Kit/VEGFR-2 dual inhibition as a therapeutic strategy.

Synthetic Intermediate for Polyfunctionally Substituted Naphthyridines

2,7-Naphthyridine-1-carbonitrile is a versatile synthetic intermediate for the construction of complex polycyclic systems. It can undergo cascade heterocyclization reactions with substituted oxiranes to yield furo[2,3-c]-2,7-naphthyridine-9-carbonitriles (Kremenchuzky et al., 2005) [1], and can be converted into benzo[c][2,7]naphthyridine-1-carbonitriles with structural analogy to marine pyridoacridine alkaloids (Perillo et al., 2017) . This compound is particularly valuable for synthetic chemists exploring novel heterocyclic scaffolds with potential biological activity.

Application
Selection Property
Validation Focus
PDE5 inhibitor research
Scaffold-specific selectivity profile
PDE isoform selectivity assays
MET/AXL kinase inhibitor studies
Scaffold-derived kinase selectivity
Target kinase inhibition vs. off-target kinase panel
c-Kit/VEGFR-2 inhibitor optimization
Scaffold elaboration potency
Potency improvement over unsubstituted core
Synthetic elaboration to polycyclic systems
Carbonitrile reactivity handle
Heterocyclization and annulation outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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